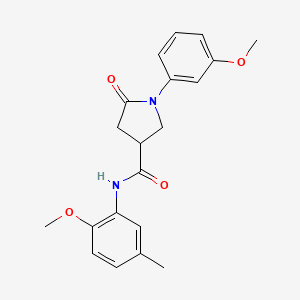
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMMP belongs to the family of pyrrolidinecarboxamide compounds, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In pain management, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is thought to act on the opioid receptors in the brain, reducing the perception of pain. In neuroprotection, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to induce cell cycle arrest and apoptosis, while also inhibiting the growth and invasion of cancer cells. In pain management, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain sensitivity and increase pain tolerance. In neuroprotection, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications, making it a promising candidate for further investigation. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully evaluate its potential therapeutic properties.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be the development of new cancer treatments based on N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, either as a standalone therapy or in combination with other treatments. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, which could lead to the development of more targeted therapies. Finally, the potential use of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in pain management and neuroprotection could also be explored further, potentially leading to new treatment options for these conditions.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, pain management, and neuroprotection. In cancer research, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In pain management, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have analgesic effects, potentially offering an alternative to current pain medications. Additionally, N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-7-8-18(26-3)17(9-13)21-20(24)14-10-19(23)22(12-14)15-5-4-6-16(11-15)25-2/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVGXJYZOISBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4675332.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4675339.png)
![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)
![ethyl 4-[2-(4-methylphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4675390.png)
![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)

![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4675435.png)